molecular formula C15H25N5 B11760935 {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Cat. No.: B11760935
M. Wt: 275.39 g/mol
InChI Key: BVPSINMCOOMZPG-UHFFFAOYSA-N
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Description

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine is a complex organic compound featuring two pyrazole rings substituted with methyl and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole rings, which are then functionalized with methyl and isopropyl groups. The final step involves the coupling of these functionalized pyrazole rings through a methylamine linkage. Common reagents used in these reactions include hydrazine, acetylacetone, and various alkyl halides under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and yield. The process would include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylamine linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.

Scientific Research Applications

{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine
  • {[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
  • {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties

Properties

Molecular Formula

C15H25N5

Molecular Weight

275.39 g/mol

IUPAC Name

N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]-1-(2-propan-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C15H25N5/c1-12(2)10-19-11-14(8-18-19)7-16-9-15-5-6-17-20(15)13(3)4/h5-6,8,11-13,16H,7,9-10H2,1-4H3

InChI Key

BVPSINMCOOMZPG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=C(C=N1)CNCC2=CC=NN2C(C)C

Origin of Product

United States

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